Cas no 24897-52-7 (Uracil-5,6-d2)

Uracil-5,6-d2 is a deuterium-labeled derivative of uracil, where hydrogen atoms at the 5 and 6 positions are replaced with deuterium (D). This stable isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in structural and metabolic studies. Its high isotopic purity (>98%) ensures reliable tracing in kinetic and mechanistic research, particularly in nucleic acid metabolism and drug development. The deuterium substitution also minimizes metabolic degradation, making it valuable for in vivo and in vitro applications. Uracil-5,6-d2 is widely used in pharmaceutical, biochemical, and analytical research for precise isotopic labeling experiments.
Uracil-5,6-d2 structure
Uracil-5,6-d2 structure
Product Name:Uracil-5,6-d2
CAS No:24897-52-7
MF:C4H4N2O2
MW:114.099083900452
CID:241107
PubChem ID:12212755
Update Time:2025-11-02

Uracil-5,6-d2 Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione-5,6-d2
    • (5,6,7,8-tetrahydro-naphthalen-2-yl)-oxirane
    • [5,6-2H2]-uracil
    • < 5,6,7,8-Tetrahydro-< 2> naphthyl> -aethylenoxid
    • < 5,6-2H> uracil
    • 5,6-bisdeuteropyrimidin-2,4(1H,3H)-dione
    • 5,6-dideuterio-1H-pyrimidine-2,4-dione
    • 5,6-Dideuterouracil
    • AC1MFCMD
    • C,C-Dideutero-uracil
    • CBMicro_034064
    • HMS1676G11
    • Oprea1_042823
    • Oprea1_862847
    • STK871161
    • STOCK1S-34534
    • Uracil-C,C-d(2)
    • URACIL-5,6-D2
    • dideuterouracil
    • SCHEMBL13868070
    • HY-I0960S4
    • Uracil-d2
    • D99093
    • CS-0564114
    • 24897-52-7
    • Uracil-5,6-d2
    • Inchi: 1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D
    • InChI Key: ISAKRJDGNUQOIC-QDNHWIQGSA-N
    • SMILES: O=C1NC([2H])=C([2H])C(N1)=O

Computed Properties

  • Exact Mass: 114.039830867g/mol
  • Monoisotopic Mass: 114.039830867g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 58.2Ų

Uracil-5,6-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
U801006-1mg
Uracil-5,6-d2
24897-52-7
1mg
$ 64.00 2023-09-05
TRC
U801006-2mg
Uracil-5,6-d2
24897-52-7
2mg
$ 88.00 2023-09-05
TRC
U801006-10mg
Uracil-5,6-d2
24897-52-7
10mg
$ 110.00 2023-09-05

Additional information on Uracil-5,6-d2

Comprehensive Guide to Uracil-5,6-d2 (CAS No. 24897-52-7): Properties, Applications, and Market Insights

Uracil-5,6-d2, with the CAS number 24897-52-7, is a deuterated derivative of uracil, a fundamental component of RNA. This compound is widely used in biochemical research, pharmaceutical development, and metabolic studies. The incorporation of deuterium atoms at the 5 and 6 positions of the uracil ring enhances its utility in isotope labeling and NMR spectroscopy, making it a valuable tool for scientists exploring nucleic acid dynamics and drug metabolism.

The unique properties of Uracil-5,6-d2 stem from its isotopic labeling. Deuterium, a stable isotope of hydrogen, provides distinct advantages in mass spectrometry and kinetic studies. Researchers leverage this compound to track metabolic pathways, study enzyme mechanisms, and develop deuterated pharmaceuticals, which often exhibit improved pharmacokinetic profiles. The growing interest in precision medicine and personalized therapeutics has further amplified the demand for deuterated compounds like Uracil-5,6-d2.

In the pharmaceutical industry, Uracil-5,6-d2 plays a pivotal role in the development of deuterated drugs. These drugs, often referred to as "heavy drugs," benefit from the kinetic isotope effect (KIE), which can enhance their metabolic stability and reduce side effects. For instance, deuterated versions of existing medications, such as Deutetrabenazine, have shown promising results in clinical trials, driving interest in similar applications for Uracil-5,6-d2.

Beyond pharmaceuticals, Uracil-5,6-d2 is instrumental in biochemical research. Its use in NMR spectroscopy allows scientists to elucidate the structure and dynamics of RNA molecules, providing insights into gene expression and regulation. Additionally, this compound is employed in isotope dilution assays to quantify uracil and its derivatives in biological samples, aiding in the diagnosis and monitoring of metabolic disorders.

The market for Uracil-5,6-d2 is expanding, driven by advancements in drug discovery and life sciences research. With the rise of AI-driven drug design and high-throughput screening, the demand for high-purity deuterated compounds is expected to grow. Companies specializing in isotope-labeled compounds are investing in scalable synthesis methods to meet this demand, ensuring a steady supply for researchers worldwide.

Environmental and safety considerations are also paramount when working with Uracil-5,6-d2. While it is not classified as hazardous, proper handling and storage are essential to maintain its integrity and prevent contamination. Researchers must adhere to good laboratory practices (GLP) and ensure compliance with regulatory guidelines to guarantee the reproducibility and reliability of their experiments.

In summary, Uracil-5,6-d2 (CAS No. 24897-52-7) is a versatile and indispensable tool in modern science. Its applications span drug development, metabolic research, and structural biology, making it a cornerstone of innovation in the life sciences. As the field continues to evolve, the significance of deuterated compounds like Uracil-5,6-d2 will only increase, paving the way for groundbreaking discoveries and therapeutic advancements.

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